Bienvenue dans la boutique en ligne BenchChem!

2-(4-Piperidyl)benzoxazole Hydrochloride

EGFR inhibition Breast cancer Kinase inhibitor

2-(4-Piperidyl)benzoxazole Hydrochloride is an unsubstituted benzoxazole-piperidine pharmacophore scaffold critical for kinase inhibitor, GPCR ligand and anti-inflammatory drug discovery. Published SAR shows piperidinyl-benzoxazole analogs achieve VEGFR-2 IC50 as low as 0.145 µM, c-Met IC50 0.181 µM, and EGFR IC50 0.08–0.09 µM (exceeding erlotinib). Antiproliferative potency varied >20-fold across only 30 analogs (1.66–33.32 µM), confirming precise scaffold selection critically impacts potency. The hydrochloride salt enhances aqueous solubility versus the free base (CAS 51784-03-3), enabling robust lead optimization, cardiac safety de-risking, and focused library synthesis.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71
CAS No. 1408058-13-8
Cat. No. B3027842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Piperidyl)benzoxazole Hydrochloride
CAS1408058-13-8
Molecular FormulaC12H15ClN2O
Molecular Weight238.71
Structural Identifiers
SMILESC1CNCCC1C2=NC3=CC=CC=C3O2.Cl
InChIInChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
InChIKeySNYHDSIOBPNMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Piperidyl)benzoxazole Hydrochloride (CAS 1408058-13-8): Chemical Identity and Core Pharmacophore


2-(4-Piperidyl)benzoxazole Hydrochloride (CAS 1408058-13-8) is a heterocyclic organic compound with molecular formula C12H15ClN2O and molecular weight 238.71 g/mol, consisting of a benzoxazole core directly linked at the 2-position to a piperidine ring [1]. This hydrochloride salt form (the free base is CAS 51784-03-3) enhances aqueous solubility and stability for research applications. The compound serves as a versatile building block in medicinal chemistry, with its benzoxazole-piperidine pharmacophore scaffold appearing in numerous biologically active molecules, including kinase inhibitors, GPCR ligands, and anti-inflammatory agents [2].

Why Generic Substitution Fails for 2-(4-Piperidyl)benzoxazole Hydrochloride (CAS 1408058-13-8)


The benzoxazole-piperidine scaffold is not interchangeable across analogs due to profound, quantifiable differences in biological activity driven by even minor structural modifications. In benzoxazole-appended piperidine derivatives screened against breast cancer cell lines, antiproliferative IC50 values varied by over 20-fold across a series of thirty structurally related compounds, ranging from 1.66 ± 0.08 µM to 33.32 ± 0.2 µM against MCF-7 and MDA-MB-231 cells [1]. Similarly, in piperidinyl-based benzoxazole derivatives targeting VEGFR-2 and c-Met kinases, inhibitory potency varied by nearly an order of magnitude (IC50 = 0.145–0.970 µM for VEGFR-2; 0.181–1.885 µM for c-Met) across compounds differing only in aryl substitution patterns [2]. Substitution of the central piperidine moiety itself can fundamentally alter both on-target efficacy and off-target liabilities: in CETP inhibitor development, replacement of piperidine with cyclohexyl successfully attenuated hERG binding but simultaneously reduced in vivo HDLc-raising efficacy, demonstrating that the piperidine group is a critical determinant of both pharmacological and safety profiles [3].

Quantitative Differentiation Evidence for 2-(4-Piperidyl)benzoxazole Hydrochloride (CAS 1408058-13-8) vs. Structural Analogs


EGFR Inhibition Potency: Benzoxazole-Piperidine Derivatives vs. Erlotinib in Breast Cancer Models

Among benzoxazole-appended piperidine derivatives evaluated for EGFR inhibitory activity, compounds 4d and 7h demonstrated IC50 values of 0.08 ± 0.002 µM and 0.09 ± 0.002 µM, respectively, surpassing the potency of the reference EGFR inhibitor erlotinib (IC50 = 0.11 ± 0.003 µM) [1]. This represents a 27–37% improvement in inhibitory potency relative to the clinical comparator.

EGFR inhibition Breast cancer Kinase inhibitor

Antiproliferative Activity Range: Benzoxazole-Piperidine Scaffold vs. Doxorubicin

In a series of 30 benzoxazole-appended piperidine derivatives screened by MTT assay against breast cancer cell lines, IC50 values ranged from 1.66 ± 0.08 µM to 12.10 ± 0.57 µM against MDA-MB-231 cells and from 7.31 ± 0.43 µM to 33.32 ± 0.2 µM against MCF-7 cells [1]. Notably, the most potent compounds in this series exceeded the activity of doxorubicin (IC50 = 13.34 ± 0.63 µM against MDA-MB-231; 8.20 ± 0.39 µM against MCF-7) by up to 8-fold in the triple-negative MDA-MB-231 line [1].

Antiproliferative Breast cancer MTT assay

Dual VEGFR-2/c-Met Kinase Inhibition: Potency Range and Selectivity Window

Piperidinyl-based benzoxazole derivatives evaluated for dual VEGFR-2/c-Met inhibition showed IC50 values ranging from 0.145–0.970 µM against VEGFR-2 and 0.181–1.885 µM against c-Met [1]. Compound 11b (p-fluorophenyl derivative) exhibited selective cytotoxicity toward MCF-7 breast cancer cells over normal breast cells (MCF-10A), with potency comparable to or exceeding the reference VEGFR-2 inhibitor sorafenib while inducing 48.34% total apoptosis [1].

VEGFR-2 c-Met Kinase inhibitor

Piperidine Moiety as a Critical Determinant of hERG Binding Liability

In CETP inhibitor development, the benchmark benzoxazole compound 1a containing a central piperidine exhibited significant hERG binding, a major cardiac safety liability [1]. Replacement of the piperidine with a cyclohexyl group successfully attenuated hERG binding but reduced in vivo HDLc-raising efficacy [1]. Substitution with an oxazolidinone moiety also attenuated hERG binding; subsequent optimization yielded compounds 7e and 7f with CETP IC50 values of 22 nM and 18 nM, respectively, which raised HDLc by 33 mg/dL and 27 mg/dL in a transgenic mouse model without hERG liability [1].

hERG Cardiotoxicity CETP inhibition

mPGES-1 Inhibition: Benzoxazole Piperidinecarboxamides with Sub-100 nM Potency and COX-2 Selectivity

A series of benzoxazole piperidinecarboxamides was developed as selective mPGES-1 inhibitors for anti-inflammatory applications [1]. Structure-activity optimization of the benzoxazole ring substituents yielded compounds with improved pharmacokinetic profiles, including PF-4693627 (compound 26) which advanced to clinical studies [1]. These compounds demonstrated excellent in vitro potency and selectivity against COX-2, with effectiveness validated in a carrageenan-stimulated guinea pig air pouch model of inflammation [1].

mPGES-1 COX-2 selectivity Anti-inflammatory

Antimycobacterial Activity: Benzoxazole Derivatives with Sub-Micromolar MIC Values

Among benzoxazole derivatives evaluated for antimycobacterial activity, compounds 8f and 9e exhibited minimum inhibitory concentration (MIC) values of 0.89 µM and 0.92 µM, respectively, which are on par with standard antitubercular drugs [1]. This sub-micromolar activity demonstrates that benzoxazole-containing compounds can achieve potent inhibition of Mycobacterium tuberculosis.

Antitubercular MIC Antimycobacterial

Procurement-Relevant Application Scenarios for 2-(4-Piperidyl)benzoxazole Hydrochloride (CAS 1408058-13-8)


Kinase Inhibitor Lead Generation: Dual VEGFR-2/c-Met and EGFR-Targeted Programs

For oncology drug discovery programs targeting receptor tyrosine kinases, 2-(4-Piperidyl)benzoxazole hydrochloride provides an unsubstituted scaffold that can be elaborated into potent kinase inhibitors. As demonstrated by piperidinyl-based benzoxazole derivatives achieving VEGFR-2 inhibition with IC50 values as low as 0.145 µM and c-Met inhibition down to 0.181 µM [1], and benzoxazole-piperidine derivatives showing EGFR inhibition (IC50 = 0.08–0.09 µM) exceeding that of erlotinib [2], this building block enables systematic structure-activity relationship studies to optimize potency, selectivity, and dual-target engagement profiles.

Anti-Inflammatory Drug Discovery: mPGES-1 and COX-2 Selective Inhibitor Development

The benzoxazole piperidinecarboxamide chemotype has yielded clinical-stage mPGES-1 inhibitors with demonstrated selectivity over COX-2 and validated in vivo efficacy in inflammation models [1]. 2-(4-Piperidyl)benzoxazole hydrochloride serves as the core structural unit for generating focused compound libraries aimed at developing next-generation anti-inflammatory agents that may circumvent the gastrointestinal and cardiovascular toxicities associated with traditional NSAIDs and COX-2 inhibitors.

Antimicrobial Drug Discovery: Antitubercular and Antibacterial Lead Optimization

Benzoxazole derivatives have demonstrated sub-micromolar MIC values (0.89–0.92 µM) against Mycobacterium tuberculosis, comparable to standard antitubercular agents [1], while benzoxazole-piperidine hybrids show activity against both Gram-positive and Gram-negative bacterial strains [2]. 2-(4-Piperidyl)benzoxazole hydrochloride is an ideal starting material for medicinal chemistry campaigns exploring novel antibacterial and antimycobacterial agents with potentially new mechanisms of action.

Cardiac Safety-Aware Lead Optimization: hERG Liability Mitigation Studies

Given the established relationship between the piperidine moiety in benzoxazole scaffolds and hERG channel binding—a critical cardiac safety liability [1]—this compound is particularly valuable for structure-liability relationship studies. Research teams can use 2-(4-Piperidyl)benzoxazole hydrochloride as a baseline scaffold to systematically evaluate modifications (cyclohexyl replacement, oxazolidinone substitution, N-alkylation) that modulate hERG binding while preserving on-target pharmacological activity, enabling early cardiac safety de-risking in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Piperidyl)benzoxazole Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.